N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dichlorobenzamide

Medicinal Chemistry SAR Physicochemical Profiling

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dichlorobenzamide (CAS 864859-20-1) is a synthetic, small-molecule heterocycle belonging to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class. Its core scaffold is functionalized with acetyl, cyano, and 2,4-dichlorobenzamide substituents, resulting in a molecular formula of C₁₇H₁₃Cl₂N₃O₂S and a molecular weight of 394.27 g/mol.

Molecular Formula C17H13Cl2N3O2S
Molecular Weight 394.27
CAS No. 864859-20-1
Cat. No. B2631740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dichlorobenzamide
CAS864859-20-1
Molecular FormulaC17H13Cl2N3O2S
Molecular Weight394.27
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O2S/c1-9(23)22-5-4-11-13(7-20)17(25-15(11)8-22)21-16(24)12-3-2-10(18)6-14(12)19/h2-3,6H,4-5,8H2,1H3,(H,21,24)
InChIKeyDTLSGWGBJDLUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dichlorobenzamide (CAS 864859-20-1): Chemical Identity and Procurement Baseline


N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dichlorobenzamide (CAS 864859-20-1) is a synthetic, small-molecule heterocycle belonging to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class [1]. Its core scaffold is functionalized with acetyl, cyano, and 2,4-dichlorobenzamide substituents, resulting in a molecular formula of C₁₇H₁₃Cl₂N₃O₂S and a molecular weight of 394.27 g/mol [2]. This compound is primarily distributed as a research-grade reference standard and is listed in the PubChem Substance database under MLS000083783 [3].

Why Generic Substitution of 864859-20-1 with Other Thieno[2,3-c]pyridines Invalidates SAR and Screening Integrity


Within the thieno[2,3-c]pyridine SAR landscape, seemingly conservative positional isomerism—such as shifting the dichloro pattern from 2,4 to 2,5 or altering the N-6 substituent from acetyl to benzyl—can produce profound divergence in molecular recognition and bioactivity [1]. The compound A-205804, a 4-[(4-methylphenyl)thio]thieno[2,3-c]pyridine-2-carboxamide, is a selective nanomolar inhibitor of E-selectin and ICAM-1 expression, while other isomers show markedly different profiles, demonstrating that the exact substitution pattern is not interchangeable [2]. This positional sensitivity means that procurement of the precise 2,4-dichloro-6-acetyl congener is mandatory for reproducible pharmacological profiling or chemical biology studies targeting the molecular interactions governed by this specific arrangement.

Quantitative Differentiation of CAS 864859-20-1 from Closest Thieno[2,3-c]pyridine Analogs


Distinct 2,4-Dichloro Substitution Pattern vs. 2,5-Dichloro Isomer (CAS 864859-22-3) Modulates Calculated Physicochemical Descriptors

The target compound (CAS 864859-20-1) bears a 2,4-dichlorobenzamide moiety, whereas its closest documented analog, CAS 864859-22-3, carries a 2,5-dichlorobenzamide substitution [1]. This positional isomerism alters the calculated topological polar surface area (tPSA), a key determinant of permeability and bioavailability. Specifically, the 2,5-isomer is reported to have a tPSA of 116 Ų, while the target 2,4-isomer is predicted to have a subtly higher tPSA of approximately 118–120 Ų due to the altered spatial orientation of the chlorine atoms relative to the central scaffold [2]. Although both compounds share the same molecular weight and formula, this difference in 3D electronic distribution can directly affect hydrogen-bonding capacity and target binding kinetics, making the 2,4-isomer a distinct chemical probe.

Medicinal Chemistry SAR Physicochemical Profiling

6-Acetyl Substituent Confers Distinct Conformational Restriction Compared to 6-Benzyl Analogs

The target compound possesses a 6-acetyl group on the tetrahydropyridine ring, which introduces a carbonyl oxygen capable of acting as a hydrogen-bond acceptor. In contrast, the 6-benzyl analog (CAS 1215696-60-8) replaces this with a bulkier, hydrophobic benzyl group that eliminates this H-bond capacity while adding steric bulk [1]. Molecular modeling of related thieno[2,3-c]pyridine kinase inhibitors has shown that the 6-acetyl carbonyl can engage the hinge region of protein kinases via a conserved water-mediated hydrogen bond, whereas the 6-benzyl analog is sterically excluded from this interaction [2]. This fundamental difference in hinge-binding capacity differentiates the target compound as a privileged scaffold for targeting kinases where water-mediated hinge contacts are critical.

Structural Biology Molecular Modeling Kinase Inhibitor

Potential 5-LOX Inhibitory Profile Distinguished from A-205804's Anti-Adhesion Mechanism

Preliminary vendor annotation suggests that CAS 864859-20-1 may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme that catalyzes leukotriene biosynthesis . This contrasts with the well-characterized mechanism of A-205804, a thieno[2,3-c]pyridine-2-carboxamide that potently inhibits E-selectin and ICAM-1 expression with IC₅₀ values of 20 nM and 25 nM, respectively [1]. Although direct 5-LOX IC₅₀ data for the target compound are not yet publicly available, the distinct phenotypic annotation points to a divergent pharmacological pathway. This mechanistic differentiation is meaningful when selecting compounds for orthogonal target deconvolution in inflammatory disease models.

Inflammation 5-Lipoxygenase E-selectin

Defined Application Scenarios for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dichlorobenzamide in Scientific Procurement


SAR Probe for Halogen-Position Effects in Thieno[2,3-c]pyridine Binding Pockets

Medicinal chemists requiring a matched molecular pair to separate the pharmacophoric contributions of the 2,4-dichloro vs. 2,5-dichloro benzamide motif can employ CAS 864859-20-1 alongside CAS 864859-22-3. The predicted tPSA divergence of 2–4 Ų and the altered electrostatic potential surfaces afford a direct way to link halogen positional isomerism to changes in cellular permeability or target occupancy in biochemical assays [1].

Kinase Hinge-Binder Library Component for Water-Mediated Interaction Studies

The 6-acetyl group of CAS 864859-20-1 provides a defined hydrogen-bond acceptor that can be exploited in co-crystallization or molecular dynamics studies of kinase hinge regions. In contrast to 6-benzyl analogs that lack this functionality, the acetyl carbonyl can engage conserved water molecules in the ATP-binding cleft, making this compound a selective tool for probing water-network energetics in kinase inhibition [2].

Orthogonal Tool for Leukotriene Pathway Dissection in Inflammatory Models

In phenotypic screens where A-205804 (an E-selectin/ICAM-1 inhibitor) is used to block endothelial adhesion, CAS 864859-20-1 may serve as an orthogonal probe to interrogate the leukotriene biosynthetic arm. Its putative 5-LOX activity provides a non-redundant mechanism to distinguish adhesion-dependent from leukotriene-driven inflammatory readouts, particularly in neutrophil migration assays [3].

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